O-Desethyl-O-methyl Chlorpyrifos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, which is a toxic organophosphate pesticide . It is used extensively in agriculture and has been reported as the second most commonly detected pesticide in food and water . It is a degradable compound, and despite its high toxicity, it is being increasingly used worldwide .

Synthesis Analysis

The synthesis of Chlorpyrifos, the parent compound of this compound, involves several steps . One of the methods includes dissolving a catalyst in water to adopt as a solvent and adding sodium 3,5,6-trichloropyridin-2-olate .

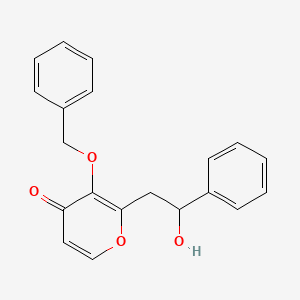

Molecular Structure Analysis

The molecular structure of Chlorpyrifos, the parent compound, is C₉H₁₁Cl₃NO₃PS . It is also known as chlorpyrifos-ethyl; O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate .

Chemical Reactions Analysis

Chlorpyrifos has been shown to undergo enhanced microbe-mediated decay . Special emphasis is given to degradation methods such as ozonation, Fenton treatment, photodegradation, and advanced oxidation processes along with microbial degradation . A complete mechanism for the OH-initiated atmospheric decomposition of the pesticides chlorpyrifos is proposed .

Physical And Chemical Properties Analysis

Chlorpyrifos is a colorless to white, crystalline solid with a mild, mercaptan-like odor . It has a boiling point of 320°F and decomposes at this temperature . The molecular weight is 350.6, and the freezing point/melting point is 108°F .

Mechanism of Action

Safety and Hazards

Chlorpyrifos is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It may also cause an allergic skin reaction . It poses potential health risks to non-target organisms . In the European Union, chlorpyriphos is classified as "very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction" .

Future Directions

There is a growing concern about the extensive use of pesticides in modern agriculture due to environmental contamination and subsequent biodiversity loss . There is a demand for safe technologies to overcome the pollution and toxicity problems associated with Chlorpyrifos use . The identification of potent degraders, key enzymes, and evaluation of microbial community dynamics upon pesticide exposure can be used as a warning for its dissemination and biomagnification into the food chain .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Desethyl-O-methyl Chlorpyrifos involves the conversion of Chlorpyrifos to O-Desethyl Chlorpyrifos, followed by the conversion of O-Desethyl Chlorpyrifos to O-Desethyl-O-methyl Chlorpyrifos using methylation reaction.", "Starting Materials": [ "Chlorpyrifos", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: Chlorpyrifos is treated with sodium hydroxide (NaOH) to form O-Desethyl Chlorpyrifos.", "Step 2: O-Desethyl Chlorpyrifos is then reacted with methanol (CH3OH) and sulfuric acid (H2SO4) to form O-Desethyl-O-methyl Chlorpyrifos." ] } | |

CAS RN |

159776-80-4 |

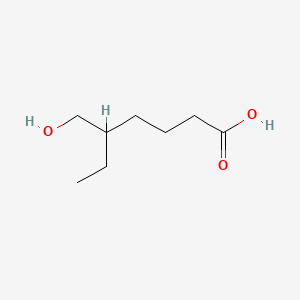

Molecular Formula |

C8H9Cl3NO3PS |

Molecular Weight |

336.548 |

IUPAC Name |

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |

InChI |

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |

InChI Key |

JVPFGGFTJGNSEM-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |

synonyms |

Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.